N-Acetylglycylglycylglycyl-L-histidine
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Overview
Description
(S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid is a complex organic compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid typically involves the construction of the imidazole ring followed by the incorporation of the tetraoxo-tetraazatetradecan-1-oic acid moiety. The synthetic routes often include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Incorporation of the Tetraoxo-Tetraazatetradecan-1-oic Acid Moiety: This step involves the coupling of the imidazole derivative with a suitable tetraoxo-tetraazatetradecan-1-oic acid precursor under peptide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
(S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and potentially inhibiting certain enzymes. Additionally, the compound’s tetraoxo-tetraazatetradecan-1-oic acid moiety may interact with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A derivative of imidazole with a carboxylic acid group.
Imidazole-4-carboxamide: An imidazole derivative with a carboxamide group.
Uniqueness
(S)-2-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid is unique due to its combination of an imidazole ring with a tetraoxo-tetraazatetradecan-1-oic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
642441-95-0 |
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Molecular Formula |
C14H20N6O6 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H20N6O6/c1-8(21)16-4-11(22)17-5-12(23)18-6-13(24)20-10(14(25)26)2-9-3-15-7-19-9/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,21)(H,17,22)(H,18,23)(H,20,24)(H,25,26)/t10-/m0/s1 |
InChI Key |
SEOVODYTCKQRNS-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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